molecular formula C10H20O2 B8490215 7,8-Dihydroxy-p-menthane

7,8-Dihydroxy-p-menthane

Cat. No.: B8490215
M. Wt: 172.26 g/mol
InChI Key: JWSIEGPLYFXVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-[4-(hydroxymethyl)cyclohexyl]propan-2-ol

InChI

InChI=1S/C10H20O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h8-9,11-12H,3-7H2,1-2H3

InChI Key

JWSIEGPLYFXVPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Critical Discrepancy in Compound Identity

The evidence describes (R)-p-mentha-1,8-diene, a monoterpene hydrocarbon with the formula C₁₀H₁₆. Key properties include:

  • CAS No.: 5989-27-5
  • Alternative name : 4-isopropenyl-1-methylcyclohexene
  • Uses : General industrial applications (e.g., fragrances, flavorings) .

In contrast, 7,8-Dihydroxy-p-menthane (hypothetical structure: C₁₀H₂₀O₂) would feature a p-menthane backbone with hydroxyl groups at positions 7 and 6.

Recommendations for Further Inquiry

To address the original query, the following steps are necessary:

Verify the Compound Name : Confirm whether the intended compound is This compound or if there was a typographical error (e.g., confusion with 8-hydroxy-p-menthan-3-one or p-menthane-3,8-diol ).

Source Relevant Evidence: Access databases like SciFinder, Reaxys, or PubMed for peer-reviewed studies on this compound. Key comparison compounds might include: p-Mentha-1,8-dien-7-ol Menthol (5-methyl-2-isopropylcyclohexanol) Terpinen-4-ol

Comparative Analysis Parameters :

  • Physicochemical Properties : Boiling point, solubility, logP.
  • Reactivity : Stability under oxidative or acidic conditions.
  • Biological Activity : Antimicrobial, antioxidant, or metabolic profiles.

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